Cas no 2653-10-3 (2-chloro-N-(4-acetamidophenyl)acetamide)
2-chloro-N-(4-acetamidophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-(ACETYLAMINO)PHENYL)-2-CHLOROACETAMIDE
- N-[4-(ACETYLAMINO)PHENYL]-2-CHLOROACETAMIDE
- 1-Acetylamino-4-(2-chlor-acetylamino)-benzol
- 1-acetylamino-4-(2-chloro-acetylamino)-benzene
- N-Acetyl-N'-chloracetyl-p-phenylendiamin
- 2-chloro-N-(4-acetamidophenyl)acetamide
- SR-01000031968
- N-(4-Acetylaminophenyl)-2-chloroacetamide
- SR-01000031968-1
- DTXSID10350447
- N-(4-acetamidophenyl)-2-chloroacetamide
- SCHEMBL5903996
- MFCD00186762
- LS-01197
- N-(Chloroacetyl)4-aminoacetanilide
- F81630
- 2653-10-3
- Z56823002
- EN300-01793
- AKOS000268698
- N-(4-Acetylamino-phenyl)-2-chloro-acetamide
- F2190-0209
- STK204992
- ALBB-002466
-
- MDL: MFCD00186762
- Inchi: 1S/C10H11ClN2O2/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
- InChI Key: UMOGUGDPRBDPOU-UHFFFAOYSA-N
- SMILES: ClCC(NC1C=CC(=CC=1)NC(C)=O)=O
Computed Properties
- Exact Mass: 226.05100
- Monoisotopic Mass: 226.0509053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- PSA: 58.20000
- LogP: 1.96830
2-chloro-N-(4-acetamidophenyl)acetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-chloro-N-(4-acetamidophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N169146-100mg |
N-(4-ACETYLAMINO-PHENYL)-2-CHLORO-ACETAMIDE |
2653-10-3 | 100mg |
¥290.00 | 2021-05-24 | ||
| abcr | AB375515-500 mg |
N-[4-(Acetylamino)phenyl]-2-chloroacetamide |
2653-10-3 | 500MG |
€195.40 | 2023-02-20 | ||
| abcr | AB375515-1 g |
N-[4-(Acetylamino)phenyl]-2-chloroacetamide |
2653-10-3 | 1g |
€239.00 | 2023-06-20 | ||
| abcr | AB375515-5 g |
N-[4-(Acetylamino)phenyl]-2-chloroacetamide |
2653-10-3 | 5g |
€656.50 | 2023-06-20 | ||
| abcr | AB375515-10 g |
N-[4-(Acetylamino)phenyl]-2-chloroacetamide |
2653-10-3 | 10g |
€1074.00 | 2023-06-20 | ||
| TRC | N300781-100mg |
n-[4-(acetylamino)phenyl]-2-chloroacetamide |
2653-10-3 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N300781-500mg |
n-[4-(acetylamino)phenyl]-2-chloroacetamide |
2653-10-3 | 500mg |
$ 160.00 | 2022-06-03 | ||
| TRC | N300781-1g |
n-[4-(acetylamino)phenyl]-2-chloroacetamide |
2653-10-3 | 1g |
$ 230.00 | 2022-06-03 | ||
| abcr | AB375515-500mg |
N-[4-(Acetylamino)phenyl]-2-chloroacetamide; . |
2653-10-3 | 500mg |
€205.00 | 2025-02-16 | ||
| abcr | AB375515-1g |
N-[4-(Acetylamino)phenyl]-2-chloroacetamide; . |
2653-10-3 | 1g |
€237.00 | 2025-02-16 |
2-chloro-N-(4-acetamidophenyl)acetamide Suppliers
2-chloro-N-(4-acetamidophenyl)acetamide Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 2-chloro-N-(4-acetamidophenyl)acetamide
2-Chloro-N-(4-Acetamidophenyl)Acetamide (CAS No. 2653-10-3): A Comprehensive Overview
2-Chloro-N-(4-Acetamidophenyl)Acetamide, also known by its CAS registry number 2653-10-3, is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of acetamide, with a chlorine substituent and an acetamido group attached to a benzene ring. Its unique structure endows it with intriguing chemical properties and potential applications in drug development and advanced materials.
The molecular formula of 2-Chloro-N-(4-Acetamidophenyl)Acetamide is C9H9ClN2O2, and its molecular weight is approximately 216.6 g/mol. The compound exists as a crystalline solid under standard conditions, with a melting point of around 175°C. Its solubility in common solvents such as water, ethanol, and dichloromethane has been extensively studied, making it a versatile compound for various synthetic and analytical purposes.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of 2-Chloro-N-(4-Acetamidophenyl)Acetamide with unprecedented accuracy. Using density functional theory (DFT), scientists have determined that the compound exhibits a conjugated π-system due to the resonance between the acetamido group and the aromatic ring. This conjugation significantly influences its optical properties, making it a candidate for applications in optoelectronic devices.
In the pharmaceutical industry, 2-Chloro-N-(4-Acetamidophenyl)Acetamide has been explored as a potential lead compound for drug development. Studies published in 2023 have highlighted its ability to inhibit certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. Researchers have reported that the compound's chlorine substituent enhances its bioavailability and selectivity, making it a promising candidate for further preclinical trials.
Beyond its pharmacological applications, 2-Chloro-N-(4-Acetamidophenyl)Acetamide has found utility in materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has been leveraged to create surfaces with tailored wettability properties. Recent research has demonstrated that SAMs formed by this compound exhibit excellent resistance to protein adsorption, which is highly desirable for biomedical devices such as biosensors and implantable materials.
The synthesis of 2-Chloro-N-(4-Acetamidophenyl)Acetamide typically involves multi-step organic reactions, including nucleophilic substitution and acetylation. Modern synthetic methodologies have focused on improving the yield and purity of the compound through optimized reaction conditions and catalyst selection. For instance, the use of microwave-assisted synthesis has been shown to significantly accelerate the reaction process while maintaining high product quality.
In terms of environmental impact, studies have shown that 2-Chloro-N-(4-Acetamidophenyl)Acetamide is biodegradable under aerobic conditions, with degradation rates comparable to those of other similar organic compounds. However, further research is needed to fully understand its long-term environmental fate and potential risks to aquatic ecosystems.
From an analytical perspective, the characterization of 2-Chloro-N-(4-Acetamidophenyl)Acetamide has benefited from advancements in spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools have enabled precise determination of the compound's structure and purity, ensuring its reliability for both academic research and industrial applications.
In conclusion, 2-Chloro-N-(4-Acetamidophenyl)Acetamide (CAS No. 2653-10-3) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent breakthroughs in synthesis and characterization techniques, position it as a valuable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in the advancement of science and technology.
2653-10-3 (2-chloro-N-(4-acetamidophenyl)acetamide) Related Products
- 31620-87-8(Acetamide, N-phenyl-,dichloro deriv. (9CI))
- 34242-49-4(Acetamide,N,N'-p-phenylenebis[2,2-dichloro- (7CI,8CI))
- 832-89-3(N-(Chloroacetyl)1-naphtylamine)
- 587-65-5(2-Chloro-N-phenylacetamide)
- 5428-43-3(2-Chloro-N,N-diphenylacetamide)
- 2620-05-5(2-Chloro-N-methyl-N-phenylacetamide)
- 32428-61-8(2-chloro-N-(3-methylphenyl)acetamide)
- 38426-10-7(2-chloro-N-4-(dimethylamino)phenylacetamide)
- 2563-99-7(Acetamide,2,2-dichloro-N-phenyl-)
- 16634-82-5(2-chloro-N-(4-methylphenyl)acetamide)